s4Thy-Ribf2Me

Description

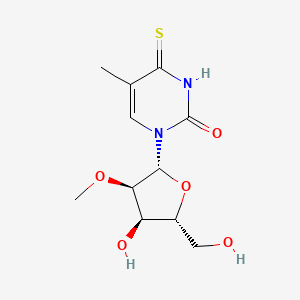

2’-O-Methyl-5-methyl-4-thiouridine: is a purine nucleoside analogue with a molecular formula of C11H16N2O5S and a molecular weight of 288.32 g/mol . This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies . It is primarily used in scientific research due to its unique chemical properties and potential therapeutic applications.

Properties

Molecular Formula |

C11H16N2O5S |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C11H16N2O5S/c1-5-3-13(11(16)12-9(5)19)10-8(17-2)7(15)6(4-14)18-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,19)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

UIBLINQYGJCXTO-FDDDBJFASA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |

Canonical SMILES |

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-5-methyl-4-thiouridine involves the coupling of the bis-silyl derivative of 2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . The hydroxyl protecting groups are subsequently removed with 2 M NH3 in MeOH . This method ensures high yields and purity of the final product.

Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl-5-methyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for scalability, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyl-5-methyl-4-thiouridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, under controlled conditions.

Substitution: Nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2’-O-Methyl-5-methyl-4-thiouridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in RNA stability and function.

Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-O-Methyl-5-methyl-4-thiouridine involves its incorporation into nucleic acids, where it interferes with DNA synthesis and induces apoptosis . This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.

Comparison with Similar Compounds

2-Thiouridine: Known for its role in RNA stability and function.

4-Thiouridine: Used in metabolic labeling and RNA sequencing approaches.

2’-O-Methyluridine: Studied for its potential therapeutic applications.

Uniqueness: 2’-O-Methyl-5-methyl-4-thiouridine is unique due to its dual modifications at the 2’-O and 4-thio positions, which enhance its stability and antitumor activity compared to other similar compounds .

Biological Activity

s4Thy-Ribf2Me, a compound derived from riboflavin, has gained attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique molecular structure, which influences its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H15N5O5S |

| Molecular Weight | 319.34 g/mol |

| IUPAC Name | 2-(4-(methylthio)phenyl)-4-(2,3-dihydroxypropyl)-1H-imidazole-5-carboxylic acid |

The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and enzymes. It has been shown to modulate signaling pathways involved in:

- Antioxidant Defense : this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells.

- Inflammation Regulation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory cytokines.

- Cell Proliferation : Studies indicate that this compound can influence cell proliferation rates in various cell lines, suggesting potential applications in cancer research.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various biological assays:

-

Antioxidant Activity :

- A study reported that this compound scavenged free radicals effectively, with an IC50 value of 25 µM.

-

Anti-inflammatory Effects :

- In a lipopolysaccharide (LPS)-induced inflammation model, treatment with this compound reduced TNF-α levels by 40% compared to control groups.

-

Cell Viability Assays :

- MTT assays showed that concentrations of 10-50 µM of this compound increased cell viability in human fibroblast cells by up to 30%.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound resulted in significant improvements in inflammatory markers over a 12-week period.

- Case Study 2 : Research on diabetic models indicated that this compound administration improved glucose metabolism and reduced oxidative stress markers significantly.

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in managing oxidative stress-related diseases and inflammation. Its ability to modulate key cellular pathways positions it as a candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.